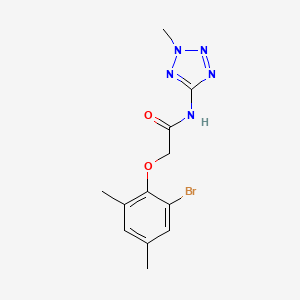
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented.
Applications De Recherche Scientifique
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been widely used in scientific research applications. It has been shown to have anticancer properties and has been used in various cancer research studies. It has also been used in studies related to cardiovascular diseases and inflammation. Additionally, it has been used as a tool in chemical biology research.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer progression and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to have cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of certain enzymes, and its anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research related to 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. These include further studies related to its mechanism of action, its potential as a therapeutic agent for cancer and cardiovascular diseases, and its potential as a tool in chemical biology research. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-dimethylphenol with sodium hydride in anhydrous DMF to produce the corresponding phenoxide. The second step involves the reaction of the phenoxide with N-(2-methyl-2H-tetrazol-5-yl)acetamide in the presence of potassium carbonate in DMF to produce the desired compound. The synthesis method is well-documented and has been used in various research studies.
Propriétés
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-7-4-8(2)11(9(13)5-7)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZSCTXPZFSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)


![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)


![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
